2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide AGK2 is a cell-permeable, selective inhibitor of SIRT2 (IC50 = 3.5 μM) that minimally affects either SIRT1 or SIRT3 at 10-fold higher levels. AGK7 is an inactive control to be used in experiments with AGK2. It differs from AGK2, structurally, only in the position of nitrogen in the quinoline group. AGK7 has IC50 values greater than 50 µM on SIRT1 and SIRT2 and greater than 5 µM on SIRT3.1

Brand Name: Vulcanchem
CAS No.: 304896-21-7
VCID: VC0005538
InChI: InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)
SMILES: C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2
Molecular Formula: C23H13Cl2N3O2
Molecular Weight: 434.3 g/mol

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide

CAS No.: 304896-21-7

VCID: VC0005538

Molecular Formula: C23H13Cl2N3O2

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide - 304896-21-7

Description AGK2 is a cell-permeable, selective inhibitor of SIRT2 (IC50 = 3.5 μM) that minimally affects either SIRT1 or SIRT3 at 10-fold higher levels. AGK7 is an inactive control to be used in experiments with AGK2. It differs from AGK2, structurally, only in the position of nitrogen in the quinoline group. AGK7 has IC50 values greater than 50 µM on SIRT1 and SIRT2 and greater than 5 µM on SIRT3.1

CAS No. 304896-21-7
Product Name 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
Molecular Formula C23H13Cl2N3O2
Molecular Weight 434.3 g/mol
IUPAC Name 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
Standard InChI InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)
Standard InChIKey WRDKBSLEHFRKGG-RVDMUPIBSA-N
Isomeric SMILES C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2
SMILES C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2
Canonical SMILES C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2
Appearance Assay:≥95%A crystalline solid
Synonyms 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-8-quinolinyl-2-propenamide
PubChem Compound 1372571
Last Modified Apr 15 2024

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